2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Historical Development of Pyrimidine Thioacetamide Derivatives
The evolution of pyrimidine thioacetamide derivatives is rooted in the mid-20th century, following the discovery of pyrimidine’s central role in nucleic acids and metabolic pathways. Early work by Grimaux and Pinner established foundational synthesis methods for pyrimidine derivatives, while the identification of thioacetamides as bioisosteres for oxygen-containing amides marked a critical advancement in medicinal chemistry. The introduction of sulfur atoms into pyrimidine rings, as seen in thiouracil analogs, demonstrated enhanced enzyme inhibition capabilities, particularly in targeting thymidylate synthase and dihydrofolate reductase.
By the 1980s, researchers began exploring thioether linkages in pyrimidine derivatives to improve membrane permeability and resistance to enzymatic degradation. For example, the replacement of oxygen with sulfur in acetamide moieties was shown to increase lipophilicity, as evidenced by logP values rising from 1.2 to 2.8 in comparable structures. This period also saw the strategic incorporation of trifluoromethyl groups, which improved electron-deficient aromatic systems’ ability to participate in π-π stacking interactions with protein targets.
Positioning within Contemporary Medicinal Chemistry Research
In modern drug discovery, 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide occupies a niche in kinase and protease inhibition research. Its design leverages three key structural features:
- Pyrimidine Core : Serves as a hydrogen-bond acceptor, mimicking ATP’s adenine moiety in kinase binding pockets.
- Thioacetamide Bridge : Enhances conformational flexibility while providing a sulfur atom for covalent or non-covalent interactions with cysteine residues.
- Trifluoromethylphenyl Group : Introduces strong electron-withdrawing effects, stabilizing charge-transfer complexes and resisting oxidative metabolism.
Recent studies highlight its potential in oncology, with in vitro assays showing IC₅₀ values below 50 nM against Bruton’s tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). Comparative analyses with oxygenated analogs reveal a 3–5-fold increase in target residence time, attributed to the thioether’s enhanced hydrophobic interactions.
Classification within Heterocyclic Chemistry Framework
This compound belongs to the thienopyrimidine subclass of heterocycles, which merge pyrimidine and thiophene-like sulfur-containing motifs. Its classification can be delineated as follows:
| Structural Feature | Chemical Class | Role in Bioactivity |
|---|---|---|
| Pyridin-2-yl substituent | Azine heterocycle | Enhances π-stacking with aromatic residues |
| 2-Methylpyrimidine | Substituted pyrimidine | Modulates steric bulk near active site |
| Thioacetamide linkage | Thiocarboxamide | Facilitates H-bonding with catalytic lysine |
| 4-(Trifluoromethyl)phenyl | Fluoroaromatic | Improves metabolic stability and logD |
The molecule’s 19-membered structure (C₁₉H₁₄ClF₃N₄OS) incorporates elements from three heterocyclic families: pyridines, pyrimidines, and thioamides. This convergence enables multitarget engagement, a hallmark of kinase inhibitors like imatinib and erlotinib.
Current Research Landscape and Significance
Ongoing investigations focus on optimizing the compound’s synthetic scalability and selectivity profile. A 2025 study demonstrated a six-step enantioselective synthesis route using (R)-epichlorohydrin as a starting material, achieving a 25% overall yield on a 100-gram scale. Key innovations include a telescoped bicyclic ketone synthesis and an Albright–Goldman oxidation to install the acetamide moiety.
Emerging applications extend beyond oncology:
- Antiviral Research : Molecular docking simulations predict strong binding to SARS-CoV-2 main protease (Mᴘʀᴏ), with a calculated ΔG of -9.2 kcal/mol.
- Neurodegenerative Diseases : In vitro models show inhibition of tau protein aggregation at 10 μM concentrations.
The compound’s versatility is further evidenced by its role as a chemical probe in phosphoproteomics, where it selectively enriches kinases bearing cysteine-rich domains. With over 15 patents filed since 2023 covering derivative structures, this molecule represents a cornerstone in next-generation heterocyclic drug development.
Synthetic Advancements (2020–2025)
Properties
IUPAC Name |
2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS/c1-12-24-16(15-4-2-3-9-23-15)10-18(25-12)28-11-17(27)26-14-7-5-13(6-8-14)19(20,21)22/h2-10H,11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYGIRTXDYAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
| Component | Description |
|---|---|
| Pyrimidine Ring | Central structure involved in enzyme inhibition |
| Pyridin-2-yl Group | Enhances binding affinity to protein targets |
| Thioether Linkage | May influence solubility and stability |
| Trifluoromethyl Group | Potentially enhances biological activity |
The molecular formula is , with a molecular weight of approximately 373.4 g/mol.
The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for cellular processes:
- Dihydrofolate Reductase (DHFR) : The compound acts as an inhibitor of DHFR, which is vital in the synthesis of nucleotides necessary for DNA and RNA production. By inhibiting DHFR, it reduces the availability of tetrahydrofolate, leading to decreased nucleotide synthesis essential for cell growth and division .
- Protein Kinases : The compound may also target various protein kinases involved in cell signaling pathways. Inhibitors of cyclin-dependent kinases (CDKs) have been identified as potential therapeutic agents against proliferative diseases like cancer .
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting programmed cell death . For example, treatment with this compound resulted in a notable decrease in cell viability in acute myeloid leukemia (AML) cell lines.
- Enzyme Inhibition : The compound effectively inhibits DHFR with a high binding affinity, which correlates with its potential as an anticancer agent. This inhibition leads to reduced levels of nucleotides required for DNA replication, thereby slowing down or halting cancer cell proliferation .
Case Studies
Several studies have investigated the biological effects of this compound:
- Cell Proliferation Assay : A study involving MV4-11 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell proliferation, confirming its potential as a CDK inhibitor .
- Apoptotic Assays : Flow cytometry analysis revealed that treatment with the compound led to increased apoptotic rates in treated cells compared to controls, indicating its effectiveness in triggering cancer cell death .
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Inhibition Constants (IC50) : The IC50 values for DHFR inhibition were reported to be significantly lower than those of standard inhibitors, suggesting higher potency .
- Selectivity : Studies indicate that the compound exhibits selectivity towards cancerous cells over normal cells, minimizing potential side effects associated with traditional chemotherapeutics.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of this compound. A pharmacological study indicated that it exhibits multifactorial mechanisms of action against seizures, making it a promising candidate for epilepsy treatment. The in vivo tests demonstrated significant efficacy compared to standard anticonvulsants, suggesting its viability as a new therapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that derivatives of pyrimidine compounds exhibit varying degrees of antibacterial and antifungal activities. Specifically, the thioacetamide derivatives were tested against various pathogens, demonstrating effective inhibition comparable to established antibiotics .
Case Study 1: Anticonvulsant Evaluation
A study published in Research Results in Pharmacology detailed the evaluation of this compound's anticonvulsant properties through various assays including the rotarod test and maximal electroshock seizure test. The results indicated that this compound significantly reduced seizure frequency and duration compared to control groups .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives of this compound were tested against common bacterial strains using agar diffusion methods. Results showed that certain modifications enhanced antibacterial efficacy, particularly against Gram-positive bacteria .
Comparison with Similar Compounds
Structural Analogues with Anticonvulsant Activity
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Structural Differences : The phenyl ring substituent is 3,4-dimethoxy in Epirimil versus 4-(trifluoromethyl) in the target compound.
- Pharmacological Profile : Epirimil showed 100% seizure prevention in animal models without behavioral side effects, attributed to its interaction with voltage-gated sodium channels or GABA receptors .
- ADMET Properties : The dimethoxy groups may enhance solubility but reduce metabolic stability compared to the trifluoromethyl group, which is more electron-withdrawing and resistant to oxidative degradation .
Pyrimidine-Based Thioacetamides with Antimicrobial Activity
Benzoylurea Derivatives (4h–4m)
- Structural Differences : These compounds feature a benzoylurea core instead of an acetamide and include halogen (Cl, F, Br) or methyl substituents on the pyrimidine ring .
- Pharmacological Profile : Exhibited antifungal and antibacterial activities, with potency influenced by electron-withdrawing groups (e.g., 4i with a 5-fluoro substituent showed enhanced activity) .
- Key Contrast : The acetamide moiety in the target compound may favor CNS penetration, whereas the benzoylurea group in 4h–4m likely targets microbial enzymes.
Cyanopyridine-Based IDO1 Inhibitors (LBJ Series)
LBJ-03 and LBJ-07
- Structural Differences: These contain a cyanopyridine scaffold instead of pyridin-2-yl and fluorophenyl groups .
- Pharmacological Profile: Act as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, with LBJ-07 (3-cyano-6-methylpyridin-2-yl derivative) showing superior potency due to steric and electronic effects .
- Key Contrast : The target compound’s pyridin-2-yl and trifluoromethyl groups may favor different target interactions (e.g., ion channels vs. immune checkpoints).
Trifluoromethyl-Substituted Pyrimidines
N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide (CAS 505056-71-3)
Q & A
Q. What are the recommended synthetic routes for preparing 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, and what are critical reaction parameters?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidine-thiol intermediate can react with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is effective for isolating the product, with yields typically ranging from 30–50% .
- Monitoring : TLC or HPLC should track reaction progress to optimize time and prevent side reactions .
Q. How can the solubility and stability of this compound be predicted for in vitro assays?
Methodological Answer:
- Lipophilicity : The trifluoromethyl group increases hydrophobicity, suggesting limited aqueous solubility. Use logP calculations (e.g., XLogP3) or experimental shake-flask methods .
- Stability : Conduct pH-dependent stability studies (e.g., 1–14 range) in buffered solutions, monitored via HPLC-UV at 24–72 hr intervals. The pyrimidine ring and thioether linkage may degrade under oxidative conditions .
Q. What spectroscopic techniques are most reliable for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm; trifluoromethyl singlet at δ ~120 ppm in ¹⁹F NMR) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings, critical for understanding conformational stability .
- HRMS : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis, and what are common side products?
Methodological Answer:
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in biological assays?
Methodological Answer:
- Design : Syntize analogs replacing CF₃ with Cl, CH₃, or H to assess steric/electronic effects.
- Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinases) or cellular uptake studies. CF₃ enhances metabolic stability and membrane permeability due to increased lipophilicity .
- Data Interpretation : Use molecular docking to correlate substituent effects with binding affinity (e.g., hydrophobic interactions in enzyme pockets) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility : Standardize assay conditions (e.g., cell lines, serum concentration, incubation time). For example, discrepancies in IC₅₀ may arise from differing ATP concentrations in kinase assays .
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution (MIC) and time-kill curve methods .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can environmental fate and toxicity be evaluated for this compound?
Methodological Answer:
- Degradation studies : Simulate environmental conditions (UV light, microbial activity) and analyze degradation products via LC-QTOF-MS .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity. The pyrimidine ring may persist in aquatic systems, requiring long-term monitoring .
Method Development Questions
Q. What HPLC conditions are optimal for quantifying this compound in biological matrices?
Methodological Answer:
Q. How can computational methods predict metabolic pathways?
Methodological Answer:
- Software : Use ADMET Predictor™ or GLORYx for phase I/II metabolism simulations.
- Key sites : The thioether and acetamide groups are prone to CYP450-mediated oxidation and hydrolysis, respectively . Validate predictions with in vitro microsomal assays .
Data Interpretation Challenges
Q. How to address low reproducibility in crystallographic data?
Methodological Answer:
Q. What statistical approaches validate dose-response relationships in heterogeneous cell populations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
